molecular formula C9H8N2O B1281261 2-(1,3-Oxazol-2-yl)aniline CAS No. 62882-10-4

2-(1,3-Oxazol-2-yl)aniline

Cat. No. B1281261
Key on ui cas rn: 62882-10-4
M. Wt: 160.17 g/mol
InChI Key: QACOLYQTPFGDLC-UHFFFAOYSA-N
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Patent
US04465505

Procedure details

To 19.0 g of 2-(2-nitrophenyl)oxazole, (prepared by the procedure of W. E. Cass, J. Am. Chem. Soc., 64, 785 [1942]) 3.0 g of Raney-Nickel catalyst (purchased from Aldrich Chemical Company, Milwaukee, Wisc. 53201) and 200 ml ethanol were combined and reduced at ambient temperature and at a H2 pressure of 5-50 psi on a Paar Hydrogenator until the hydrogen uptake ceased. The catalyst was filtered through celite under a blanket of nitrogen. The solvent was removed on a rotary evaporator. 17.4 g of crude product with m.p. 31°-32° was obtained and used in the next step.
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][CH:12]=[CH:13][N:14]=1)([O-])=O.[H][H]>[Ni].C(O)C>[O:11]1[CH:12]=[CH:13][N:14]=[C:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1OC=CN1
Step Two
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through celite under a blanket of nitrogen
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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